molecular formula C18H24N6O2 B12480215 N~4~-cyclohexyl-5-nitro-N~2~-(2-phenylethyl)pyrimidine-2,4,6-triamine

N~4~-cyclohexyl-5-nitro-N~2~-(2-phenylethyl)pyrimidine-2,4,6-triamine

Cat. No.: B12480215
M. Wt: 356.4 g/mol
InChI Key: QFXZQWYAFNXLOU-UHFFFAOYSA-N
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Description

N4-CYCLOHEXYL-5-NITRO-N2-(2-PHENYLETHYL)PYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a cyclohexyl group, a nitro group, and a phenylethyl group attached to a pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-CYCLOHEXYL-5-NITRO-N2-(2-PHENYLETHYL)PYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be attached through alkylation reactions using cyclohexyl halides in the presence of a base.

    Attachment of the Phenylethyl Group: The phenylethyl group can be introduced through a similar alkylation reaction using phenylethyl halides.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N4-CYCLOHEXYL-5-NITRO-N2-(2-PHENYLETHYL)PYRIMIDINE-2,4,6-TRIAMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydride (NaH), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

N4-CYCLOHEXYL-5-NITRO-N2-(2-PHENYLETHYL)PYRIMIDINE-2,4,6-TRIAMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-CYCLOHEXYL-5-NITRO-N2-(2-PHENYLETHYL)PYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-CYCLOHEXYL-5-NITRO-N2-(2-PHENYLETHYL)PYRIMIDINE-2,4,6-TRIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl and phenylethyl groups may enhance its lipophilicity and ability to interact with biological membranes, making it a promising candidate for drug development.

Properties

Molecular Formula

C18H24N6O2

Molecular Weight

356.4 g/mol

IUPAC Name

4-N-cyclohexyl-5-nitro-2-N-(2-phenylethyl)pyrimidine-2,4,6-triamine

InChI

InChI=1S/C18H24N6O2/c19-16-15(24(25)26)17(21-14-9-5-2-6-10-14)23-18(22-16)20-12-11-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2,(H4,19,20,21,22,23)

InChI Key

QFXZQWYAFNXLOU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCC3=CC=CC=C3

Origin of Product

United States

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